molecular formula C12H15Cl2F3N4 B1390295 5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride CAS No. 1185304-04-4

5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride

Cat. No.: B1390295
CAS No.: 1185304-04-4
M. Wt: 343.17 g/mol
InChI Key: VYODXLJNZHIVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a piperidine ring, a trifluoromethyl group, and an imidazo[1,2-a]pyrimidine core. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the formation of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in the inflammatory response . By inhibiting this pathway, the compound can reduce inflammation and potentially treat related diseases. Additionally, its interaction with other enzymes and receptors contributes to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activities.

Properties

IUPAC Name

5-piperidin-4-yl-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4.2ClH/c13-12(14,15)10-7-9(8-1-3-16-4-2-8)19-6-5-17-11(19)18-10;;/h5-8,16H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYODXLJNZHIVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NC3=NC=CN23)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride
Reactant of Route 2
5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride
Reactant of Route 3
5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride
Reactant of Route 4
5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride
Reactant of Route 5
5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride
Reactant of Route 6
5-(Piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.